2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone
説明
2-[2-Chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone is a heterocyclic compound featuring a phthalazinone core substituted with a 2-chloro-4-(trifluoromethyl)phenyl group at position 2 and a methyl group at position 4. Its molecular formula is C₁₆H₁₀ClF₃N₂O, with a molecular weight of 344.71 g/mol.
特性
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylphthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c1-9-11-4-2-3-5-12(11)15(23)22(21-9)14-7-6-10(8-13(14)17)16(18,19)20/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIXGDDGMKTTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone typically involves multiple steps One common method starts with the preparation of the intermediate 2-chloro-4-(trifluoromethyl)benzene This intermediate is then subjected to a series of reactions, including nitration, reduction, and cyclization, to form the phthalazinone core
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phthalazinone derivatives.
科学的研究の応用
2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its stability and ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound’s chemical stability and reactivity make it valuable in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Key Observations :
- The target compound’s trifluoromethyl group increases molecular weight and lipophilicity (predicted logP ~3.5) compared to the amino-substituted analogue (logP ~2.8) .
- The melting point of the amino-substituted derivative (195–196°C) is significantly higher than the 4-chlorophenyl analogue (147–148°C), likely due to hydrogen bonding from the NH₂ group .
生物活性
2-[2-Chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone, a phthalazinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and as an antifungal agent. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H10ClF3N2O
- Molecular Weight : 338.71 g/mol
- CAS Number : 551921-15-4
Synthesis
The synthesis of phthalazinone derivatives typically involves the condensation of phthalic anhydride with hydrazine derivatives followed by various substitutions to enhance biological activity. For instance, the compound can be synthesized from 2-chloro-4-(trifluoromethyl)aniline and 4-methylphthalazine through a series of reactions involving hydrazine and other reagents, yielding derivatives with improved potency against specific biological targets .
Anticancer Activity
Recent studies have highlighted the anticancer properties of 2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2). This receptor plays a crucial role in angiogenesis and tumor growth. The compound exhibited significant cytotoxicity against various cancer cell lines:
The mechanism of action involves inducing apoptosis and cell cycle arrest, particularly at the S-phase, which is critical for halting tumor proliferation .
Antifungal Activity
In addition to its anticancer properties, this phthalazinone derivative has demonstrated antifungal activity against pathogenic fungi. In vitro studies revealed that it inhibited the growth of several fungal strains, including Cryptococcus neoformans and dermatophytes:
| Fungal Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Cryptococcus neoformans | ≤ 250 | Moderate |
| Microsporum canis | ≤ 250 | Moderate |
| Other dermatophytes | > 250 | Inactive |
These findings suggest that structural modifications in phthalazinones can lead to enhanced antifungal properties .
Case Studies
- VEGFR2 Inhibition : A study demonstrated that the compound inhibited VEGFR2 with an IC50 value of 17.8 μM, comparable to established inhibitors like sorafenib . The binding affinity was confirmed through molecular docking studies, indicating significant interactions with key amino acids in the active site of VEGFR2.
- Cytotoxicity in Cancer Models : Another investigation assessed various phthalazinone derivatives against multiple cancer cell lines, revealing that compounds similar to 2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone exhibited potent cytotoxic effects at low micromolar concentrations . These compounds were shown to induce apoptosis effectively while also possessing favorable pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, a modified method involves refluxing intermediates with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 100–120°C for 2–4 hours. The crude product is precipitated by ice-water quenching, followed by recrystallization in ethanol or acetonitrile to achieve >95% purity. Key parameters include stoichiometric control of chlorinating agents and temperature gradients to avoid side products like over-chlorinated derivatives .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the trifluoromethyl and chloro-substituted aromatic regions. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 254 nm) monitors purity. For example, reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phases achieve baseline separation of impurities .
Advanced Research Questions
Q. How do structural modifications at the 4-methyl and 2-aryl positions influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) at the 2-aryl position enhance metabolic stability but may reduce solubility. The 4-methyl group contributes to hydrophobic interactions in enzyme binding pockets. For example, replacing methyl with hydrophilic groups (e.g., hydroxyl) decreases potency in thromboxane A2 inhibition assays by ~40% .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility not modeled in docking studies. Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories with AMBER or GROMACS) to assess binding pocket dynamics. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinities and reconciles computational outliers .
Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?
- Methodological Answer : Conduct forced degradation studies at pH 1–10 (HCl/NaOH buffers, 37°C) with LC-MS monitoring. Hydrolytic degradation is common at the phthalazinone carbonyl group, producing carboxylic acid derivatives. Photostability testing under ICH Q1B guidelines (1.2 million lux·hr) identifies photo-oxidation products, such as hydroxylated aryl intermediates .
Q. What in vitro and in vivo models are suitable for assessing dual thromboxane A2 synthetase inhibition and bronchodilatory effects?
- Methodological Answer : Use human platelet-rich plasma for thromboxane B₂ (TXB₂) inhibition assays (IC₅₀ determination). For bronchodilation, employ isolated guinea pig trachea pre-contracted with histamine. In vivo, ovalbumin-sensitized murine asthma models evaluate airway resistance via plethysmography. Note that carboxylated analogs may show reduced efficacy due to poor membrane permeability .
Q. How do regulatory guidelines impact the selection of impurity reference standards for this compound?
- Methodological Answer : Follow ICH Q3A/B thresholds (0.10% for unidentified impurities). Synthesize and characterize specified impurities (e.g., des-methyl analogs) via preparative HPLC. Cross-validate against pharmacopeial standards (e.g., USP) using quantitative NMR (qNMR) for purity assignment .
Key Research Considerations
- Contradiction Resolution : Address unexpected results (e.g., reduced activity of carboxylated analogs) by probing metabolite formation or off-target interactions .
- Regulatory Compliance : Align impurity profiling with EPA and EMA guidelines, particularly for trifluoromethyl-containing compounds .
- Collaborative Frameworks : Integrate synthetic chemistry, computational modeling, and pharmacological validation to optimize lead candidates .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
